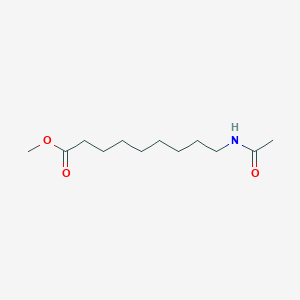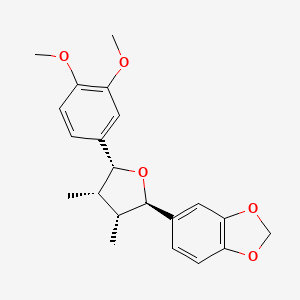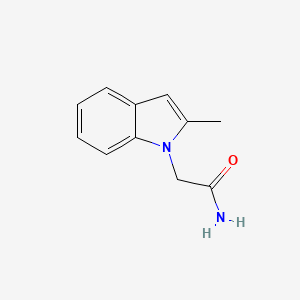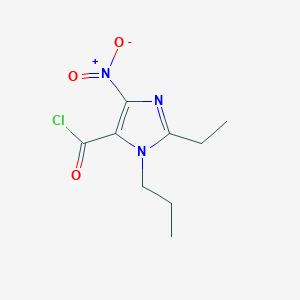
Methyl 9-acetamidononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-acetamidononanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-acetamidononanoate can be synthesized through the esterification of 9-acetamidononanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
9-acetamidononanoic acid+methanolH2SO4Methyl 9-acetamidononanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-acetamidononanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 9-acetamidononanoic acid and methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: 9-acetamidononanoic acid and methanol.
Reduction: 9-acetamidononan-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 9-acetamidononanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-acetamidononanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 9-octadecenoate: Another ester with a similar structure but different chain length.
Methyl nonanoate: A simpler ester with a shorter carbon chain.
Methyl 9-acetamidooctanoate: A compound with a similar functional group but different chain length.
Uniqueness
Methyl 9-acetamidononanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62110-08-1 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
methyl 9-acetamidononanoate |
InChI |
InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-3-5-7-9-12(15)16-2/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
HGDDCGBYGZPPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane](/img/structure/B14546755.png)
![1,1'-[1,4-Phenylenedi(propane-2,2-diyl)]bis{4-[(propan-2-yl)oxy]benzene}](/img/structure/B14546770.png)
methanone](/img/structure/B14546778.png)
![4-[(4,4,5,5-Tetrachloro-3-oxo-1,2-thiazolidin-2-yl)methyl]benzonitrile](/img/structure/B14546788.png)

![1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14546800.png)




![2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14546828.png)


